1-Bromo-1-chloropropane

Description

Contextual Significance of Dihaloalkanes in Organic Chemistry

Dihaloalkanes, which contain two halogen atoms, are a significant subclass of haloalkanes. They are broadly categorized based on the relative positions of the halogen atoms. Geminal (gem)-dihalides have both halogens attached to the same carbon atom, while vicinal (vic)-dihalides have them on adjacent carbons. ncert.nic.in

These compounds are versatile building blocks in organic synthesis. A primary application is in elimination reactions to form unsaturated compounds. wikipedia.org For instance, vicinal dihaloalkanes can undergo dehalogenation, typically by reacting with zinc dust in an alcohol solvent, to yield alkenes. libretexts.org Both geminal and vicinal dihaloalkanes can undergo dehydrohalogenation (the removal of a hydrogen and a halogen atom) when treated with a strong base to produce alkenes, and in some cases, alkynes. wikipedia.orglibretexts.org The reactivity in such elimination reactions often follows the order of tertiary > secondary > primary haloalkanes. libretexts.org

Furthermore, dihaloalkanes like 1-bromo-3-chloropropane (B140262) are key intermediates in the synthesis of pharmaceuticals and pesticides. emcochemicals.comiarc.fr Recent research has also highlighted the use of gem-dichloroalkanes as non-stabilized carbene precursors in iron-catalyzed reactions, opening new pathways for creating valuable organoboron and organosilicon compounds under mild conditions. rsc.org Their ability to participate in nucleophilic substitution and alkylation reactions further underscores their importance as versatile intermediates in constructing more complex molecular architectures. ncert.nic.inthieme-connect.com

Specific Research Focus on 1-Bromo-1-chloropropane: A Bromo-Chloro Substituted Propane (B168953) System

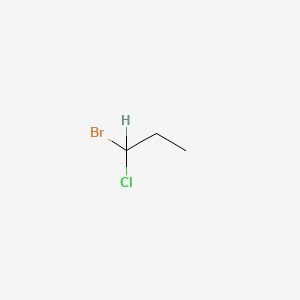

This compound (C₃H₆BrCl) is a geminal dihaloalkane where both a bromine and a chlorine atom are attached to the first carbon of the propane chain. nih.gov This structure makes it a chiral molecule. As a bromo-chloro substituted system, it possesses distinct reactivity at the carbon-halogen bonds, which is a subject of research interest.

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆BrCl | nih.govcymitquimica.com |

| Molecular Weight | 157.44 g/mol | nih.govcymitquimica.comnih.gov |

| Boiling Point | 111 °C | stenutz.eu |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCC(Cl)Br | cymitquimica.comstenutz.eu |

| InChI Key | HYOAGWAIGJXNQH-UHFFFAOYSA-N | nih.govcymitquimica.com |

| Density | Not available in search results | |

| XLogP3-AA | 2.6 | nih.govnih.gov |

| Complexity | 22.9 | nih.govnih.gov |

Synthesis and Research Applications

The synthesis of specific bromochloro-alkanes often involves the free-radical addition of hydrogen bromide to a chloro-alkene. evitachem.comgoogle.com For example, 1-bromo-3-chloropropane is typically produced via the anti-Markovnikov addition of HBr to allyl chloride, often initiated by a catalyst or UV irradiation. google.comepo.org While specific, detailed synthetic routes for this compound are not extensively documented in the provided search results, general methods for creating gem-dihalides, such as the reaction of an aldehyde (in this case, propanal) with appropriate halogenating agents, are established principles in organic chemistry.

Research involving this compound includes its use as a chemical probe in biological studies. For instance, it has been utilized in studies related to the toll receptor pathway, a key signaling pathway in the immune system. cymitquimica.com It has also been noted for its potential use in polymerase chain reaction (PCR) studies and other biological sample analyses. cymitquimica.com

Methodological Approaches for Investigating Halogenated Propane Derivatives

A variety of analytical techniques are employed to identify, quantify, and study the structure of halogenated propane derivatives. The choice of method depends on the specific research question, whether it involves structural elucidation, purity assessment, or quantification in complex matrices.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of halogenated propanes. chemicalbook.com The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For halogenated propanes, characteristic absorption bands corresponding to C-H, C-C, C-Cl, and C-Br bond vibrations can be observed. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and is unique for each compound, allowing for its identification. docbrown.info

Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like gas chromatography, it becomes a potent tool for identifying and quantifying halogenated compounds in various samples. The isotopic pattern of bromine and chlorine provides a distinctive signature in the mass spectrum, aiding in the identification of these compounds.

Chromatographic Methods:

Gas Chromatography (GC): GC is a primary technique for separating and analyzing volatile compounds like halogenated propanes. nih.gov It is often coupled with detectors like a Flame Ionization Detector (FID), an Electron Capture Detector (ECD) which is particularly sensitive to halogenated compounds, or a mass spectrometer (GC-MS). nih.govresearchgate.net

Sample Preparation: For analysis in complex matrices like water or biological tissues, a sample preparation step is often required. This can involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes before instrumental analysis. nih.govresearchgate.net In some cases, chemical derivatization is used to enhance the volatility or detectability of the compounds. researchgate.net

These methodological approaches provide the foundation for research into the synthesis, reactivity, and application of halogenated propanes like this compound.

Structure

3D Structure

Propriétés

Numéro CAS |

34652-54-5 |

|---|---|

Formule moléculaire |

C3H6BrCl |

Poids moléculaire |

157.44 g/mol |

Nom IUPAC |

1-bromo-1-chloropropane |

InChI |

InChI=1S/C3H6BrCl/c1-2-3(4)5/h3H,2H2,1H3 |

Clé InChI |

HYOAGWAIGJXNQH-UHFFFAOYSA-N |

SMILES canonique |

CCC(Cl)Br |

Origine du produit |

United States |

Synthetic Methodologies for 1 Bromo 1 Chloropropane

Regioselective Synthesis of 1-Bromo-1-chloropropane via Electrophilic Addition

A key method for the specific synthesis of this compound involves the electrophilic addition of hydrogen halides to appropriately substituted alkenes. This approach leverages the inherent electronic properties of the starting material to direct the addition of the halogen atoms to specific carbon atoms.

Addition of Hydrogen Halides to Halogenated Alkenes (e.g., 1-bromopropene with HCl)

The reaction between 1-bromopropene and hydrogen chloride (HCl) serves as a direct and regioselective route to this compound. This reaction adheres to Markovnikov's rule, which dictates that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen atoms, while the halide group attaches to the carbon with fewer hydrogen atoms.

The mechanism of this electrophilic addition proceeds in a stepwise manner. Initially, the π-bond of the 1-bromopropene molecule acts as a nucleophile, attacking the electrophilic hydrogen of HCl. This leads to the formation of a carbocation intermediate. The stability of this carbocation is the determining factor for the regioselectivity of the reaction. Two possible carbocations can be formed: a secondary carbocation at the carbon already bearing the bromine atom, or a primary carbocation at the terminal carbon. The secondary carbocation is significantly more stable due to the electron-donating inductive effect of the alkyl group. Consequently, the reaction proceeds exclusively through the more stable secondary carbocation intermediate. In the final step, the chloride ion (Cl⁻) acts as a nucleophile and attacks the carbocation, resulting in the formation of this compound as the sole product. askfilo.com

Reaction Scheme:

CH₃-CH=CH-Br + HCl → CH₃-CH₂-CHCl-Br

Interactive Data Table: Regioselectivity in the Addition of HCl to 1-Bromopropene

| Reactant | Reagent | Product | Regioselectivity | Theoretical Basis |

| 1-Bromopropene | HCl | This compound | Exclusive formation of the 1,1-dihalo isomer | Markovnikov's Rule (Stability of the secondary carbocation) |

General Synthetic Strategies for Dihaloalkanes with Relevance to this compound

While not always leading directly to this compound, several general synthetic strategies for producing dihaloalkanes are relevant and can be adapted. These methods often involve radical mechanisms or the use of catalytic systems to control the reaction's outcome.

Radical-Initiated Halogenation of Alkenyl Chlorides (e.g., allyl chloride with HBr)

The addition of hydrogen bromide (HBr) to an alkenyl chloride, such as allyl chloride, in the presence of peroxides or other radical initiators, proceeds via a free-radical chain mechanism. organicchemistrytutor.compharmaguideline.com This reaction is a classic example of an anti-Markovnikov addition. pharmaguideline.comchemistrysteps.com The regioselectivity is opposite to that of the electrophilic addition, with the bromine atom adding to the less substituted carbon atom of the double bond.

The mechanism is initiated by the homolytic cleavage of the peroxide, which generates alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical (Br•). The bromine radical then adds to the double bond of the allyl chloride at the less substituted carbon, forming a more stable secondary carbon radical. This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the product, 1-bromo-3-chloropropane (B140262), and regenerate a bromine radical, which continues the chain reaction. libretexts.org

Reaction Scheme:

CH₂=CH-CH₂-Cl + HBr (in presence of peroxides) → Br-CH₂-CH₂-CH₂-Cl

Interactive Data Table: Comparison of Electrophilic vs. Radical Addition to Alkenyl Halides

| Reaction Type | Reactant | Reagent | Initiator | Product | Regioselectivity |

| Electrophilic Addition | 1-Bromopropene | HCl | None | This compound | Markovnikov |

| Radical Addition | Allyl chloride | HBr | Peroxides | 1-Bromo-3-chloropropane | Anti-Markovnikov |

Exploration of Catalytic Systems in Dihaloalkane Synthesis

Modern synthetic chemistry has seen the development of various catalytic systems to achieve high selectivity in the synthesis of dihaloalkanes. These systems can involve transition metal catalysts or photoredox catalysis to control the regioselectivity and stereoselectivity of the halogenation of alkenes.

For instance, catalytic systems have been developed for the remote hydrohalogenation of alkenes, which allows for the installation of a halogen at a position not directly adjacent to the initial double bond. thieme.de While not a direct synthesis of this compound, these advanced methods demonstrate the potential for catalytic control over the placement of halogen atoms in an alkyl chain. Furthermore, visible light-mediated halofunctionalization of alkenes has emerged as a powerful tool for the synthesis of vicinally functionalized organohalides. rsc.org These reactions often proceed through radical intermediates, and the use of a photocatalyst allows for mild reaction conditions and unique reactivity patterns. The development of such catalytic systems opens avenues for designing new routes to dihaloalkanes with specific substitution patterns.

Stereoselective and Enantioselective Pathways to Chiral this compound

As this compound contains a chiral center at the C1 position, the development of stereoselective and enantioselective synthetic methods is of significant interest. Such methods aim to produce a single enantiomer of the target molecule, which is crucial in many applications, particularly in the pharmaceutical and agrochemical industries.

The enantioselective halofunctionalization of alkenes is a powerful strategy for the synthesis of chiral molecules. organicreactions.org This can be achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the alkene double bond. Various types of chiral catalysts have been explored for this purpose, including chiral Brønsted acids, Lewis acids, and organocatalysts. frontiersin.orgims.ac.jp

For example, chiral phosphoric acids have been shown to be effective catalysts in a variety of asymmetric transformations. In the context of dihaloalkane synthesis, a chiral phosphoric acid could potentially protonate a halogenating agent, creating a chiral electrophilic species that would then react with an alkene enantioselectively. Similarly, chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, can activate halogenating agents or the alkene substrate to induce enantioselectivity. chiralpedia.comnih.gov

While a specific catalytic system for the enantioselective synthesis of this compound has not been extensively reported, the principles of asymmetric catalysis provide a clear framework for its potential development. nih.gov The challenge lies in designing a catalyst that can effectively control the stereochemical outcome of the addition of two different halogens to a prochiral alkene. Recent advances in catalytic enantioselective dihalogenation of alkenes are paving the way for the synthesis of a wide range of chiral dihalides. nih.gov

Interactive Data Table: Approaches to Stereoselective Dihaloalkane Synthesis

Advanced Spectroscopic Characterization of 1 Bromo 1 Chloropropane

Vibrational Spectroscopy for Conformational and Structural Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and elucidating the conformational landscape of molecules. For 1-bromo-1-chloropropane, rotation around the C1-C2 single bond gives rise to different stable conformers, primarily the anti and gauche forms. These conformers have distinct energies and unique vibrational spectra, allowing for their identification and quantification under specific conditions.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The primary vibrational modes include C-H stretching, bending, and rocking, C-C bond stretching, and the distinctive carbon-halogen (C-Cl and C-Br) stretches. For similar molecules like 1-chloropropane (B146392), C-H stretching vibrations are typically observed around 2880-3080 cm⁻¹. docbrown.info The carbon-chlorine (C-Cl) stretching vibration in 1-chloropropane is found in the 580-780 cm⁻¹ region, while the carbon-bromine (C-Br) stretch in 1-bromopropane (B46711) is located at lower frequencies, generally in the 500-600 cm⁻¹ range.

The presence of anti and gauche conformers would result in the splitting of certain vibrational bands. Each conformer has a unique set of vibrational frequencies due to different steric and electronic environments. For instance, studies on 1-halopropanes dissolved in liquid krypton or xenon have utilized temperature-dependent FT-IR spectra to isolate the bands corresponding to each conformer and determine their relative stabilities. researchgate.net A similar approach for this compound would be expected to resolve distinct C-Cl and C-Br stretching frequencies for the different rotational isomers.

Table 1: Predicted FT-IR Vibrational Mode Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Notes |

|---|---|---|

| 2970 - 3050 | C-H Asymmetric & Symmetric Stretching | From CH₃ and CH₂ groups. |

| 2850 - 2950 | C-H Symmetric Stretching | From CH₃ and CH₂ groups. |

| 1450 - 1470 | C-H Bending (Scissoring/Asymmetric) | From CH₂ and CH₃ groups. |

| 1380 - 1390 | C-H Bending (Symmetric/Umbrella) | From the terminal CH₃ group. |

| ~1250 | CH₂ Wagging | |

| ~1050 | C-C Stretching | |

| 650 - 750 | C-Cl Stretching | Expected to be split due to conformers. |

| 550 - 650 | C-Br Stretching | Expected to be split due to conformers. |

| Below 500 | Skeletal Bending/Deformations | Involves C-C-C, C-C-Cl, and C-C-Br bending. |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and skeletal structures. For halogenated alkanes, Raman spectroscopy is highly effective for observing the C-Cl and C-Br stretching modes.

In studies of 1-chloropropane and 1-bromopropane, Raman spectroscopy has been used to clearly distinguish between the trans (anti) and gauche conformers. acs.org For example, in 1-bromopropane, the C-Br stretching modes for the gauche and trans conformers are assigned to bands at 559 cm⁻¹ and 626 cm⁻¹, respectively. acs.org Similarly, the C-Cl stretching bands for the gauche and trans conformers of 1-chloropropane appear at 643 cm⁻¹ and 718 cm⁻¹. acs.org The relative intensities of these bands can be used to study the conformational equilibrium under different conditions, such as varying pressure or temperature. aip.orgnih.govacs.org For this compound, one would anticipate observing at least two distinct bands for the C-Br stretch and two for the C-Cl stretch, corresponding to the stable conformers.

Table 2: Predicted Raman Shift Assignments for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Notes |

|---|---|---|

| 2850 - 3050 | C-H Stretching | Typically weak in Raman spectra. |

| 1440 - 1470 | C-H Bending | |

| ~1050 | C-C Stretching | Stronger than in FT-IR. |

| 650 - 750 | C-Cl Stretching | Strong bands, sensitive to conformation (anti/gauche). |

| 550 - 650 | C-Br Stretching | Strong bands, sensitive to conformation (anti/gauche). |

| 200 - 400 | Skeletal Deformations (C-C-C, C-C-Br, C-C-Cl) | Strong signals characteristic of the molecular backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration ratios, and spin-spin coupling patterns, the precise connectivity of atoms can be established.

For this compound (CH₃-CH₂-CHBrCl), the ¹H NMR spectrum is predicted to show three distinct signals with an integration ratio of 3:2:1.

The -CH₃ group (3H) would appear as a triplet due to coupling with the adjacent -CH₂- group (2 neighbors, n+1=3).

The -CH₂- group (2H) would be the most complex, appearing as a multiplet (a triplet of quartets or sextet) as it is coupled to both the -CH₃ group (3 neighbors) and the -CH group (1 neighbor).

The methine -CHBrCl group (1H) would be the most deshielded due to the two electronegative halogens and would appear as a triplet from coupling with the adjacent -CH₂- group (2 neighbors, n+1=3).

The ¹³C NMR spectrum is expected to show three signals, one for each unique carbon atom. The chemical shifts would be influenced by the attached halogens, with the C1 carbon (-CHBrCl) being the most deshielded (highest ppm value), followed by the C2 carbon (-CH₂-), and finally the C3 carbon (-CH₃).

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| -CH₃ | ~1.1 | Triplet (t) | 3H |

| -CH₂- | ~2.2 | Multiplet (m) | 2H |

| -CHBrCl | ~5.8 | Triplet (t) | 1H |

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 (-CH₃) | ~12 | Least deshielded carbon. |

| C2 (-CH₂-) | ~35 | Adjacent to the halogen-bearing carbon. |

| C1 (-CHBrCl) | ~60 | Most deshielded due to direct attachment of Br and Cl. |

Gas-Phase Structural Determination Techniques

To determine the precise molecular geometry—bond lengths, bond angles, and dihedral angles—gas-phase techniques are employed, as they study molecules in an isolated state, free from intermolecular interactions present in condensed phases.

Gas Electron Diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the vapor phase. A beam of high-energy electrons is scattered by the gas molecules, and the resulting diffraction pattern is analyzed to derive structural parameters.

While no GED study for this compound is currently published, data from related molecules provide excellent estimates for its geometric parameters. For instance, studies on 1-chloropropane and 1-bromopropane have determined their structures with high precision. acs.org In related compounds like 1-bromo-2-chloropropane (B1583154), the C-Br bond length is in the range of 1.915–1.950 Å, and the C-Cl bond length is 1.798–1.810 Å. The C-C-Halogen bond angles typically deviate slightly from the ideal tetrahedral angle to accommodate steric strain, falling in the 109.4–112.7° range. A GED study of this compound would be expected to yield similar values and would be crucial for determining the relative populations of the anti and gauche conformers in the gas phase.

Table 5: Predicted Molecular Geometry Parameters for this compound from Gas Electron Diffraction Principles

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| r(C-Br) | ~1.94 Å | Analogy with other brominated propanes. |

| r(C-Cl) | ~1.80 Å | Analogy with other chlorinated propanes. |

| r(C-C) | ~1.53 Å | Typical sp³-sp³ C-C bond length. |

| r(C-H) | ~1.10 Å | Typical C-H bond length. |

| ∠(C-C-C) | ~112° | |

| ∠(C-C-Br) | ~111° | Analogy with related haloalkanes. |

| ∠(C-C-Cl) | ~111° | Analogy with related haloalkanes. |

Microwave spectroscopy measures the absorption of microwave radiation corresponding to transitions between quantized rotational energy levels of a molecule. It is applicable only to gas-phase molecules possessing a permanent dipole moment. This technique provides exceptionally high-resolution data, allowing for the determination of rotational constants (A, B, C) with great accuracy. tanta.edu.eg

From these constants, the moments of inertia can be calculated, which in turn yield highly precise bond lengths and angles. A key advantage of microwave spectroscopy is its ability to distinguish between different conformers and even different isotopic species (isotopologues). This compound has stable isotopes for both halogens (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), meaning that a microwave study would be able to analyze four major isotopologues for each conformer. This wealth of data would allow for a definitive determination of the molecular structure without many of the assumptions required in other techniques. Studies on 1-chloropropane have successfully used this method to determine the precise structures of both its trans and gauche conformers. acs.org A similar study on this compound would be the definitive method for elucidating its gas-phase structure and conformation.

Table 6: Information Obtainable from a Prospective Microwave Spectroscopy Study of this compound

| Parameter | Description | Significance |

|---|---|---|

| Rotational Constants (A, B, C) | Constants related to the principal moments of inertia of the molecule. | Unambiguously identifies each conformer (anti, gauche) and isotopologue. |

| Molecular Geometry | Precise bond lengths and bond angles. | Provides the rₛ (substitution) or r₀ (ground state) structure with very high precision. |

| Dipole Moment Components | The magnitude of the molecular dipole moment along the principal axes. | Gives insight into the charge distribution within the molecule. |

| Conformer Energy Differences | Relative energies of the anti and gauche conformers. | Determined by measuring the temperature dependence of spectral line intensities. |

Computational and Theoretical Chemistry Studies on 1 Bromo 1 Chloropropane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability and electronic distribution. These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its behavior.

Ab Initio and Density Functional Theory (DFT) Approaches for Conformational Stability and Properties

The conformational landscape of 1-bromo-1-chloropropane is determined by the rotation around its carbon-carbon single bonds. Theoretical methods like ab initio calculations and Density Functional Theory (DFT) are instrumental in exploring this landscape.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT methods, with functionals like B3LYP, are commonly used to study halopropanes. researchgate.netresearchgate.netresearchgate.net For related molecules like 1-chloropropane (B146392) and 1-bromopropane (B46711), studies have shown that the gauche conformer is more stable than the trans conformer. researchgate.net This preference is attributed to a combination of steric and electronic effects. It is expected that this compound would also exhibit a preference for gauche conformations to minimize the steric repulsion between the bulky bromine and chlorine atoms.

Computational studies on the closely related 1-bromo-2-chloropropane (B1583154) suggest that gauche conformations, with the halogen atoms at a dihedral angle of approximately 60 degrees, represent energy minima due to reduced steric hindrance. The rotational barriers in such compounds are influenced by steric repulsion, dipole-dipole interactions, and hyperconjugation effects. Given that the bromine atom is larger than the chlorine atom, it imposes more significant steric constraints, leading to higher rotational barriers.

Table 1: Common Ab Initio and DFT Methods for Halopropane Studies

| Method Type | Specific Method/Functional | Basis Set Example | Typical Application |

| Ab Initio | Møller-Plesset (MP2) | 6-311+G(2d,2p) | Geometry optimization, energy calculations. researchgate.net |

| Ab Initio | Coupled Cluster (CCSD(T)) | aug-cc-pVTZ | High-accuracy energy calculations. |

| DFT | B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies. acs.org |

| DFT | M06-2X | 6-311++G(d,p) | Kinetics and thermochemistry. researchgate.net |

| DFT | MN15 | 6-311++G(3df,3pd) | Energetics and thermochemistry. acs.orgnih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation. For halopropanes, theoretical calculations of vibrational frequencies (infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts are common.

For instance, studies on 1-chloropropane and 1-bromopropane have successfully used ab initio (RHF/6-31G(d) and MP2/6-31G(d)) and DFT calculations to determine harmonic force constants, fundamental frequencies, infrared intensities, and Raman activities. researchgate.net These calculated values have shown good agreement with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net

While specific experimental spectra for this compound are not widely available in the reviewed literature, computational methods can provide valuable predictions. The expected 1H NMR spectrum of this compound would show three distinct signals corresponding to the three different proton environments (CH3, CH2, and CH). docbrown.info The chemical shifts and coupling patterns can be predicted using DFT calculations. Similarly, the vibrational spectra (IR and Raman) can be calculated to identify characteristic C-H, C-C, C-Br, and C-Cl stretching and bending modes.

Table 2: Predicted Spectroscopic Data for Halopropanes

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Raman Spectroscopy | Raman Activities | DFT (e.g., B3LYP/6-311++G(d,p)) |

| NMR Spectroscopy | Chemical Shifts, Coupling Constants | GIAO-DFT |

Kinetic and Thermodynamic Modeling of Reaction Mechanisms

Understanding the reaction mechanisms of this compound, particularly its decomposition pathways, is crucial for assessing its environmental fate and reactivity. Computational modeling provides a means to explore these mechanisms in detail.

Transition State Theory and Unimolecular Reaction Rate Theory for Decomposition

The decomposition of halopropanes often proceeds through unimolecular elimination of hydrogen halides (HBr or HCl) or through the fission of a carbon-halogen bond. researchgate.net Transition State Theory (TST) is a cornerstone for calculating the rates of these elementary reactions. upertis.ac.id

For the related compound 1-bromo-3-chloropropane (B140262), theoretical studies have employed TST and unimolecular reaction rate theory (like RRKM theory) to model its thermal decomposition. researchgate.netacs.orgacs.orgnih.gov These studies indicate that the elimination of HBr is a major decomposition pathway. acs.orgnih.gov The calculations involve locating the transition state structures on the potential energy surface and computing the activation energies. acs.org It is reasonable to assume that this compound would also decompose via similar pathways, with the relative rates of HBr and HCl elimination depending on the respective activation barriers.

Reaction Coordinate Diagrams and Free Energy Landscapes of Transformations

Reaction coordinate diagrams, which plot the energy of a system as it transforms from reactants to products, are essential for visualizing reaction mechanisms. msuniv.ac.in These diagrams, often generated from computational data, depict the energies of reactants, products, intermediates, and transition states.

For the decomposition of halopropanes, the reaction coordinate would typically follow the breaking of a C-H and a C-X (X=Br, Cl) bond and the formation of an H-X bond and a C=C double bond. enviro.wiki The highest point on this path corresponds to the transition state, and its energy relative to the reactants gives the activation energy.

While a specific reaction coordinate diagram for this compound decomposition is not available in the literature, studies on similar molecules like 1-bromo-3-chloropropane provide a template for what to expect. acs.org The free energy landscape would likely show multiple competing pathways, including the elimination of HBr and HCl, and potentially C-Br and C-Cl bond homolysis.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Halopropanes

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. mit.edu These models are particularly useful for predicting the properties of unstudied compounds based on data from related molecules.

For halogenated alkanes, QSRR studies have been developed to predict various properties, including their dehydrohalogenation rates. mit.edu These models often use molecular descriptors such as electronic properties (e.g., partial atomic charges), steric parameters, and bond dissociation energies to build a predictive relationship. While a specific QSRR model for this compound is not documented, the principles of QSRR can be applied to estimate its reactivity based on the extensive data available for other halopropanes. The reactivity of this compound in, for example, nucleophilic substitution or elimination reactions could be predicted by comparing its structural and electronic properties to those of other bromo- and chloro-substituted propanes.

Applications of 1 Bromo 1 Chloropropane As an Intermediate in Organic Synthesis

Building Block for the Synthesis of Complex Organic Molecules

1-Bromo-1-chloropropane serves as a fundamental three-carbon building block in the synthesis of more intricate molecular architectures. multichemindia.com Its bifunctional nature, possessing both a bromine and a chlorine atom, allows for a range of nucleophilic substitution reactions. multichemindia.com This dual halogenation enables chemists to introduce a propyl chain with a reactive handle for further transformations.

The differential reactivity of the C-Br and C-Cl bonds is a key aspect of its utility. The carbon-bromine bond is generally more labile and susceptible to nucleophilic attack than the carbon-chlorine bond. This allows for selective displacement of the bromide, leaving the chloride intact for subsequent reactions. This stepwise reactivity is crucial for the controlled and predictable assembly of complex target molecules.

For instance, this compound can be used as a precursor in the synthesis of cyclopropane (B1198618) derivatives. epo.orggoogle.com The reaction of 1-bromo-3-chloropropane (B140262) with a strong base can lead to the formation of cyclopropane, highlighting its role in constructing strained ring systems. google.com Furthermore, it is employed in reactions with organometallic reagents, such as Grignard reagents, to form new carbon-carbon bonds. uwindsor.ca For example, the reaction with isoamylmagnesium bromide results in the formation of 1-chloro-6-methylheptane. uwindsor.ca

The table below summarizes some reactions where this compound is used as a building block.

| Reactant(s) | Reagent(s) | Product(s) | Application |

| 1-Bromo-3-chloropropane | Strong Base | Cyclopropane | Synthesis of cyclic compounds |

| 1-Bromo-3-chloropropane, Isoamylmagnesium bromide | - | 1-Chloro-6-methylheptane | Carbon-carbon bond formation |

| Methyl acetoacetate, 1-Bromo-3-chloropropane | Sodium methoxide | Methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate | Intermediate for 6-chlorohexanone |

| 4-Benzoylpiperdine hydrobromide, 1-Bromo-3-chloropropane, 4-Cyanophenol | K2CO3, DMF | Piperidine derivatives | Synthesis of Menin-MLL interaction inhibitors |

Precursor for the Elaboration of Pharmacologically Relevant Scaffolds

The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a key precursor for the synthesis of various pharmacologically active scaffolds. multichemindia.comiarc.fr Its ability to introduce a three-carbon linker is instrumental in constructing molecules that can interact with biological targets. multichemindia.com

It is used in the synthesis of a wide array of pharmaceutical agents, including antipsychotics, antidepressants, and antihypertensives. iarc.frsanjaychemindia.com For example, it is an intermediate in the manufacturing of drugs such as fluphenazine, perphenazine, trifluoperazine, and trazodone. sanjaychemindia.comyogiintermediates.com The synthesis of these complex molecules often involves the alkylation of a nitrogen-containing heterocycle with this compound, where the propyl chain acts as a spacer between two key pharmacophoric groups.

Research has demonstrated its use in the preparation of novel aryl piperazine (B1678402) derivatives that target both 5-HT1A and sigma-1 receptors, which are implicated in depression. researchgate.net It is also used in the synthesis of inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction, which is a target for novel leukemia therapies. nih.gov

The following table outlines some of the pharmacologically relevant compounds synthesized using this compound as a precursor.

| Drug/Compound Class | Therapeutic Area | Role of this compound |

| Fluphenazine, Perphenazine, Trifluoperazine | Antipsychotic | Intermediate in synthesis |

| Trazodone | Antidepressant | Intermediate in synthesis |

| Reproterol | β2-adrenoreceptor agonist | Intermediate in synthesis |

| Gemfibrozil | Antihyperlipidemic | Intermediate in synthesis |

| Aryl piperazine derivatives | Antidepressant | Synthesis of linker |

| Menin-MLL interaction inhibitors | Oncology | Synthesis of linker |

Role in the Production of Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound is an important intermediate in the production of agrochemicals and various specialty chemicals. multichemindia.com Its reactivity is harnessed to create molecules with specific biological activities for crop protection and to synthesize compounds with unique properties for industrial applications.

In the agrochemical industry, it is used as an intermediate in the synthesis of certain pesticides and herbicides. multichemindia.com For instance, the cyanide displacement of the bromine in 1-bromo-3-chloropropane yields gamma-chlorobutyronitrile, a key intermediate for the production of various agrochemicals. sanjaychemindia.com

As a specialty chemical, it finds use in various synthetic processes. Its ability to act as a bifunctional alkylating agent makes it a valuable tool for modifying the properties of other molecules. multichemindia.com

Utilization in Polymer Science as a Cross-linking Agent

In the field of polymer science, this compound can be utilized as a cross-linking agent. multichemindia.com Cross-linking is a process that involves the formation of bonds between polymer chains, leading to a more rigid and stable material. The dual halogen functionality of this compound allows it to react with two different polymer chains, effectively linking them together.

This modification of polymer structure can lead to enhanced physical properties such as increased strength, elasticity, and thermal stability. multichemindia.com For example, it has been used in the post-deposition modification of polymer films to create positively charged ionomers, which have applications in regulating mass and ion transport. rsc.org

Development of Chiral Synthons from this compound for Asymmetric Synthesis

This compound itself possesses a chiral center at the carbon atom bonded to both bromine and chlorine. This intrinsic chirality allows for its use in the development of chiral synthons, which are building blocks used in asymmetric synthesis to create enantiomerically pure or enriched products. solubilityofthings.comchegg.com The ability to synthesize specific stereoisomers is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities.

The (S)- and (R)-enantiomers of this compound can be used to introduce a chiral propyl fragment into a target molecule. chegg.comnih.gov This is a critical step in the synthesis of complex chiral molecules, including many pharmaceuticals. The development of synthetic routes to access enantiomerically pure this compound is therefore an active area of research. For example, biocatalytic methods employing enzymes can be used to achieve the enantioselective synthesis of chiral building blocks. researchgate.net

The use of chiral this compound allows for the construction of specific stereoisomers of pharmacologically active compounds, which is crucial for their efficacy and safety.

Environmental Transformation and Degradation Pathways of Halogenated Propanes

Mechanisms of Reductive Dehalogenation in Anoxic Environments

In anoxic environments like groundwater, saturated soils, and sediments, the primary degradation mechanism for highly halogenated compounds is reductive dehalogenation. epa.govenviro.wiki This process involves the transfer of electrons to the carbon-halogen bond, leading to the removal of a halogen atom and its replacement by a hydrogen atom. enviro.wiki A variety of microbes can use halogenated organic compounds as terminal electron acceptors in a process analogous to respiration. enviro.wiki

For compounds like 1-bromo-1-chloropropane, which contains both bromine and chlorine, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond. epa.gov Therefore, reductive debromination is expected to be the initial and more favorable step.

Reductive dehalogenation can proceed through two main pathways: hydrogenolysis and elimination.

Hydrogenolysis: This is the most common reductive pathway, where a halogen atom is replaced by a hydrogen atom. enviro.wiki For this compound, sequential hydrogenolysis would first produce 1-chloropropane (B146392) and a bromide ion, followed by the slower reduction of 1-chloropropane to propane (B168953). Studies on the related compound 1,2-dichloropropane (B32752) in anaerobic microcosms have shown that hydrogenolysis leads to the formation of monochlorinated propanes (1-chloropropane and 2-chloropropane). researchgate.net

Beta-Elimination (Dehydrohalogenation): This process involves the removal of a halogen from one carbon atom and a hydrogen atom from an adjacent (beta) carbon, resulting in the formation of an alkene. organicmystery.comdoubtnut.com For this compound, β-elimination would lead to the formation of 1-bromo-1-propene (B1584524) or 1-chloro-1-propene, depending on which halogen is removed along with a hydrogen from the second carbon. Studies on 1,2-dichloropropane have demonstrated that after initial hydrogenolysis, the resulting monochlorinated propanes can undergo dehydrochlorination to form propene. researchgate.net Another form of elimination, known as dihaloelimination or vicinal reduction, involves the removal of two halogen atoms from adjacent carbons; however, this is not applicable to this compound as both halogens are on the same carbon (a geminal dihalide).

The dominant pathway between hydrogenolysis and elimination depends on the specific compound and the environmental conditions. Research on anaerobic transformation of 1,2-dichloropropane showed that both hydrogenolysis to chloropropanes and subsequent dehydrochlorination to propene occurred in microcosms, while a sediment-free culture directly converted it to propene via dichloroelimination. researchgate.net

Hydrolytic and Oxidative Transformation Routes

In oxic environments, hydrolysis and oxidation become significant degradation pathways.

Hydrolytic Transformation: Hydrolysis is an abiotic reaction with water that replaces a halogen atom with a hydroxyl group, forming an alcohol. viu.ca The rate of hydrolysis is dependent on the carbon-halogen bond strength. savemyexams.comsavemyexams.com The C-Br bond is weaker than the C-Cl bond, meaning the bromine in this compound would be hydrolyzed more readily than the chlorine. savemyexams.comsavemyexams.com The expected initial product would be 1-chloro-1-propanol. Hydrolysis rates for halogenated aliphatics are generally slow under neutral pH conditions but can be a significant fate process over long time scales, such as those associated with groundwater movement. researchgate.netcdc.gov For example, the hydrolysis half-life for the related compound 1-bromopropane (B46711) is estimated to be approximately 26 days at 55°C. cdc.gov

Oxidative Transformation: In the atmosphere, the predominant degradation pathway for halogenated alkanes is oxidation by photochemically produced hydroxyl (•OH) radicals. cdc.govnoaa.govacs.org This process involves the abstraction of a hydrogen atom from the alkane, initiating a chain reaction that leads to its breakdown. researchgate.net The atmospheric half-life of 1-bromopropane, for instance, is estimated to be 14 days due to this process. cdc.gov Given its similar structure, this compound is expected to undergo a comparable oxidative degradation in the atmosphere. In aqueous systems, advanced oxidation processes can also degrade halogenated hydrocarbons, though the reactivity depends on the number and type of halogen substituents. tandfonline.com

Abiotic and Biotic Degradation Processes in Environmental Systems

The persistence of this compound in the environment is determined by the interplay of abiotic and biotic degradation processes. researchgate.netsustainability-directory.com

Abiotic Processes: These are non-biological chemical reactions. The primary abiotic routes are hydrolysis in water and photolytic oxidation by hydroxyl radicals in the atmosphere, as discussed above. researchgate.net While generally slower than biotic processes, abiotic transformations are crucial, especially in environments where microbial activity is limited. osti.gov

Biotic Processes: Degradation by microorganisms is a key factor in the environmental attenuation of halogenated compounds. nih.gov In aerobic (oxygen-rich) environments, bacteria can utilize haloalkanes as a carbon source. The initial step is often hydrolytic dehalogenation, catalyzed by enzymes called haloalkane dehalogenases, which convert the haloalkane into an alcohol. asm.orgnih.govmuni.cz For example, Mycobacterium species have been shown to possess dehalogenases that act on various bromo- and chloroalkanes, converting them to their corresponding alcohols. asm.orgnih.gov An enrichment culture was able to transform the isomer 2-bromo-1-chloropropane. researchgate.net Under anaerobic conditions, microbes mediate reductive dehalogenation, using the halogenated compound as an electron acceptor. enviro.wikiclu-in.org

The following table summarizes the key degradation processes:

| Process | Environment | Type | Primary Mechanism | Expected Products of this compound |

|---|---|---|---|---|

| Reductive Dehalogenation | Anoxic (Groundwater, Sediment) | Biotic/Abiotic | Hydrogenolysis, Beta-Elimination | 1-Chloropropane, Propene, Halide ions |

| Hydrolysis | Aqueous | Abiotic | Nucleophilic Substitution | 1-Chloro-1-propanol, Halide ions |

| Oxidation | Atmosphere | Abiotic | Reaction with •OH radicals | Carbonyl compounds, CO₂, Halide ions |

| Hydrolytic Dehalogenation | Oxic (Soil, Water) | Biotic | Enzymatic (Dehalogenase) | 1-Chloro-1-propanol, Halide ions |

Computational Prediction and Modeling of Environmental Fate and Persistence

Due to the vast number of chemical compounds released into the environment, it is often impractical to perform exhaustive experimental studies for each one. Computational models provide a valuable tool for predicting the environmental fate and persistence of compounds like this compound. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models use the molecular structure of a chemical to predict its physicochemical properties and environmental behavior, such as degradation rates and partitioning between air, water, and soil. nih.govtandfonline.comliu.se For halogenated hydrocarbons, properties like the carbon-halogen bond energy, molecular size, and electronic properties are key inputs for these models. mun.ca

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the reaction energies and activation barriers for different degradation pathways (e.g., hydrogenolysis vs. elimination). mun.ca For example, a computational study on the degradation of 1,2,3-trichloropropane (B165214) showed that reductive β-elimination was the most thermodynamically favorable reaction, closely followed by hydrogenolysis. Such studies help predict the likely products and degradation rates for related compounds.

Modeling of the environmental distribution of persistent organic pollutants helps to understand their transport, identify environmental sinks, and estimate their potential for long-range transport. defra.gov.ukepa.gov For this compound, such models would likely predict volatilization from water and soil surfaces as a significant transport process, followed by degradation in the atmosphere. cdc.gov

Advanced Analytical Methodologies for Detection and Characterization of 1 Bromo 1 Chloropropane

Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of volatile halogenated hydrocarbons like 1-bromo-1-chloropropane. This hyphenated technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry, making it ideal for analyzing complex mixtures and detecting analytes at trace concentrations. The methodology is capable of achieving low limits of detection, often in the micrograms-per-liter (µg/L) range. analytice.comoup.com

In a typical GC-MS analysis, the volatile this compound is separated from other components in a sample based on its boiling point and affinity for the stationary phase within the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) creates a characteristic isotopic pattern in the mass spectrum, further enhancing the confidence of identification. docbrown.infodocbrown.info

For volatile compounds like this compound present in solid or liquid matrices, headspace analysis is a preferred sample introduction method due to its simplicity, sensitivity, and ability to minimize matrix effects. This technique involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. Static headspace analysis is a common approach where a sample is placed in a vial, sealed, and heated to allow volatile components to partition into the headspace. nih.govnih.gov A portion of this vapor is then injected into the GC-MS system. nih.govnih.gov

The efficiency and sensitivity of headspace analysis are dependent on several key parameters that must be optimized. researchgate.net These include equilibration temperature and time, sample volume, and the nature of the sample matrix. Higher temperatures generally increase the vapor pressure of the analyte, leading to higher concentrations in the headspace and thus greater sensitivity. However, excessively high temperatures can lead to the degradation of the sample or the generation of interfering compounds.

Dynamic headspace analysis, also known as purge-and-trap, is another approach that offers enhanced sensitivity for detecting very low concentrations. In this method, an inert gas is bubbled through the sample, purging the volatile compounds, which are then collected on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC-MS system.

Table 1: Key Parameters for Headspace Method Optimization

| Parameter | Description | Effect on Analysis |

|---|---|---|

| Equilibration Temperature | The temperature at which the sample is held to allow volatile compounds to enter the headspace. | Higher temperatures increase the concentration of the analyte in the headspace, improving sensitivity. Must be balanced to avoid sample degradation. |

| Equilibration Time | The time allowed for the sample to reach equilibrium between the liquid/solid phase and the headspace. | Sufficient time is needed to ensure reproducible partitioning. Overly long times offer no benefit and reduce sample throughput. |

| Sample Volume/Matrix Modifiers | The amount of sample in the vial and the addition of salts (salting out). | Affects the phase ratio (volume of headspace to volume of sample). "Salting out" can increase the volatility of the analyte, enhancing sensitivity. |

| Injection Volume | The volume of the headspace gas injected into the GC. | Larger volumes can increase the amount of analyte introduced, but may also introduce more matrix components, potentially affecting chromatography. |

Once a GC-MS method is developed, it must be validated to ensure it is suitable for its intended purpose, such as quantifying this compound as an impurity or assessing the purity of a substance. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). oup.comomicsonline.org

The validation process involves evaluating several performance characteristics: omicsonline.orgiiste.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a specified range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For trace analysis of 1-bromo-3-chloropropane (B140262), an LOQ of 1 µg/L has been reported using Headspace/GC-MS. analytice.com

Table 2: Typical Validation Parameters for a GC-MS Quantification Method

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | No interference at the analyte's retention time. Peak purity analysis is acceptable. | Ensures the signal measured is only from the analyte of interest. |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | Confirms a proportional relationship between signal and concentration. oup.com |

| Accuracy (% Recovery) | Typically 80-120% for impurities. | Demonstrates how close the measured value is to the true value. researchgate.net |

| Precision (% RSD) | ≤ 15% for trace analysis. | Shows the reproducibility of the method under the same operating conditions. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. Must be sufficiently low for the intended analysis. | Defines the lowest concentration that can be reliably measured. |

Application of Other Spectroscopic Methods for Detection and Structural Confirmation

While GC-MS is a cornerstone for separation and detection, other spectroscopic methods are invaluable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectroscopy provide detailed information about the molecular structure.

1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on each of the three carbon atoms. The chemical shift (δ) of the proton on the first carbon (CHBrCl) would be the most downfield due to the deshielding effects of both the bromine and chlorine atoms. The protons on the second and third carbons would appear as multiplets due to spin-spin coupling with adjacent protons.

13C NMR: The carbon NMR spectrum would display three unique signals, one for each carbon atom in the molecule. The chemical shift of the carbon bonded to both halogens (C-1) would be significantly different from the other two carbons in the propyl chain, providing clear evidence for the 1-bromo-1-chloro substitution pattern.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom | Predicted 1H NMR Chemical Shift (ppm) | Predicted 13C NMR Chemical Shift (ppm) |

|---|---|---|

| CHBrCl-CH₂-CH₃ | ~5.5 - 6.0 (triplet) | ~60 - 70 |

| CHBrCl-CH₂-CH₃ | ~2.0 - 2.5 (multiplet) | ~25 - 35 |

| CHBrCl-CH₂-CH₃ | ~1.0 - 1.5 (triplet) | ~10 - 15 |

\Note: These are estimated values based on general principles and data from similar halogenated propanes. Actual values may vary based on solvent and experimental conditions.*

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to C-H stretching and bending vibrations. More importantly, the spectrum would exhibit characteristic absorption bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-Br and C-Cl stretching vibrations. docbrown.infodocbrown.info While these bands can sometimes be weak or overlap, their presence is a key indicator for confirming the halogen substitution. docbrown.info

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (stretch) | 2850 - 3000 | Strong |

| C-H (bend) | 1375 - 1465 | Medium |

| C-Cl (stretch) | 580 - 780 | Medium to Strong docbrown.info |

| C-Br (stretch) | 515 - 690 | Medium to Strong docbrown.info |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-bromo-1-chloropropane critical for experimental design?

- Methodological Answer : Key properties include molecular weight, boiling/melting points, solubility, and reactivity. These parameters influence solvent selection, reaction kinetics, and safety protocols. For example:

Q. What are the established synthesis routes for this compound, and what factors influence reaction efficiency?

- Methodological Answer : Common methods include halogen exchange and radical-mediated pathways. For halogen exchange:

- Reagents : Propane derivatives with NaBr/KBr in acidic media (e.g., H₂SO₄).

- Conditions : Controlled temperature (40–60°C) to avoid side reactions like elimination.

- Efficiency Factors : Purity of starting materials, catalyst choice (e.g., FeCl₃), and reaction time. Competing pathways (e.g., formation of dihalogenated byproducts) require GC-MS monitoring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 0.1 ppm recommended by EPA).

- PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles.

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis.

- Storage : In amber glass bottles under inert gas (N₂/Ar) to prevent photodegradation.

Detailed protocols align with EPA’s TSCA guidelines and ATSDR recommendations .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies on this compound?

- Methodological Answer :

- Systematic Review : Apply the EPA’s iterative process for literature categorization (on-topic vs. off-topic) and weight-of-evidence analysis. For example, reconcile neurotoxicity disparities by evaluating study design (e.g., in vivo vs. in vitro models) and exposure durations .

- Meta-Analysis : Use statistical tools to harmonize data from heterogeneous sources (e.g., adjusting for dose metrics or species-specific metabolic differences) .

Q. What computational models are used to predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Predict logP (partition coefficient) and biodegradability using software like EPI Suite.

- Atmospheric Lifetime : Estimated via hydroxyl radical reaction rate constants (kOH) from ACD/Labs Percepta .

- Groundwater Contamination Risk : Combine Henry’s Law constants (from experimental data) with GIS-based hydrological models .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?

- Methodological Answer :

- Reaction Engineering : Use microfluidic reactors for precise temperature control, reducing thermal degradation.

- Catalyst Screening : Test alternatives to FeCl₃ (e.g., ionic liquids) to enhance selectivity.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent ratios dynamically .

Q. What methodologies are recommended for integrating exposure models with experimental data in risk assessments?

- Methodological Answer :

- Model Calibration : Compare EPA’s HIGH-FLUX exposure estimates with workplace monitoring data (e.g., NIOSH air sampling).

- Susceptible Subpopulations : Use physiologically based pharmacokinetic (PBPK) models to simulate metabolic differences in vulnerable groups (e.g., pregnant workers) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported carcinogenicity thresholds for this compound?

- Methodological Answer :

- Dose-Response Reanalysis : Apply benchmark dose (BMD) modeling to raw data from NTP studies.

- Mode of Action (MOA) Clarification : Differentiate genotoxic vs. epigenetic mechanisms via Ames tests and epigenetic profiling (e.g., DNA methylation assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.